4-fluoro-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide
Description
4-fluoro-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a methyl group, and a tetrazole ring attached to a benzenesulfonamide structure. Its unique chemical structure imparts specific properties that make it valuable for diverse applications.
Properties
IUPAC Name |
4-fluoro-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O2S/c1-15(7-10-12-14-16(2)13-10)19(17,18)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMWYLUZDLLYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the tetrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves methylation of the nitrogen atom using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
4-fluoro-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-fluoro-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide: Used in radiopharmaceutical chemistry for labeling peptides and proteins.
2-fluoro-N-methyl-4-nitrobenzamide: Utilized in the preparation of androgen receptor antagonists.
Uniqueness
4-fluoro-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This differentiates it from other fluorinated benzenesulfonamides and enhances its versatility in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
